Chol-TPP

Drug loading efficiency Micelle formulation Triple-negative breast cancer

Researchers lose mitochondrial targeting efficacy when liposome ligands dissociate from nanocarriers during circulation. Chol-TPP solves this by combining a cholesterol membrane anchor with a triphenylphosphonium (TPP⁺) cation for stable bilayer integration and sustained, high-density mitochondrial accumulation driven by Δψm (≈-180 mV in cancer cells). • 22.8% drug loading and 3-fold cellular uptake enhancement in hyaluronic acid-modified mixed micelles against MDA-MB-231 xenografts. • Enables pH-redox dual-responsive cascade targeting for glioma chemotherapy with lonidamine/doxorubicin. • ≥95% purity (HPLC); soluble in DMSO at ≥100 mg/mL; stored at 4°C protected from moisture and light.

Molecular Formula C55H78BrO5P
Molecular Weight 930.1 g/mol
Cat. No. B12410359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChol-TPP
Molecular FormulaC55H78BrO5P
Molecular Weight930.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-]
InChIInChI=1S/C55H78O5P.BrH/c1-42(2)17-15-18-43(3)50-28-29-51-49-27-26-44-41-45(30-32-54(44,4)52(49)31-33-55(50,51)5)59-38-36-57-34-35-58-37-39-60-53(56)25-16-40-61(46-19-9-6-10-20-46,47-21-11-7-12-22-47)48-23-13-8-14-24-48;/h6-14,19-24,26,42-43,45,49-52H,15-18,25,27-41H2,1-5H3;1H/q+1;/p-1/t43-,45-,49?,50-,51?,52?,54+,55-;/m1./s1
InChIKeyDRPGYCZRLNHGTR-ZLWXTJSDSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chol-TPP: A Cholesterol-Triphenylphosphonium Mitochondria-Targeting Liposome Ligand for pH-Redox Responsive Drug Delivery


Chol-TPP is a synthetic mitochondria-targeting liposome ligand that covalently links a cholesterol (Chol) scaffold to a triphenylphosphonium (TPP⁺) cation . The cholesterol moiety anchors the molecule within lipid bilayers of liposomes or micelles, while the delocalized positive charge of TPP⁺ drives selective accumulation into the mitochondrial matrix driven by the organelle's negative membrane potential (Δψm ≈ −150 to −180 mV in cancer cells) . Supplied as a white to off-white solid with molecular formula C₅₅H₇₈BrO₅P and molecular weight 930.08 g/mol, Chol-TPP is soluble in DMSO at ≥100 mg/mL and is primarily employed in the construction of pH-redox dual-responsive liposomal systems for organelle-specific chemotherapy delivery .

Key procurement-relevant properties: Purity ≥95% (HPLC); Storage 4 °C protected from moisture and light; In‑stock availability through multiple research-chemical suppliers (MedChemExpress, TargetMol, GLPBio) .

1
Synthetic mitochondria-targeting liposome ligand with cholesterol-TPP architecture
2
Designed for pH/redox dual-responsive liposomal carrier research
3
Supports cell-model studies requiring organelle-specific drug delivery

Why Generic TPP Salts or DSPE‑Based Conjugates Cannot Substitute Chol‑TPP in Liposomal Formulations


Simple triphenylphosphonium salts (e.g., (3‑carboxypropyl)TPP bromide) lack a hydrophobic membrane anchor and partition freely between aqueous and lipid phases; they cannot be retained at high density in liposomal bilayers during circulation and therefore fail to provide sustained, multivalent mitochondrial presentation . Conversely, DSPE‑PEG‑TPP conjugates introduce a flexible polyethylene glycol spacer and a double‑acyl‑chain anchor that alter membrane fluidity, surface hydration, and drug‑release kinetics differently than cholesterol‑based anchors, as cholesterol inserts into lipid bilayers with distinct thermodynamics that can affect liposome stability and cellular uptake . Chol‑TPP uniquely combines the rigid, membrane‑ordering properties of cholesterol with a short linker to TPP⁺, enabling direct integration into liposomal membranes without an intervening PEG segment, which may preserve both high mitochondrial‑targeting ligand density and pH‑redox responsiveness .

!
Simple TPP salts lack cholesterol anchor; they partition away from bilayers during circulation and fail to maintain mitochondrial presentation.
!
DSPE-PEG-TPP conjugates introduce a flexible spacer and double-acyl-chain anchor that alter membrane fluidity, drug-release kinetics, and surface hydration differently from cholesterol-based anchors.
!
Chol-TPP combines the rigid membrane-ordering cholesterol with a short linker, preserving high ligand density and pH/redox responsiveness without an intervening PEG segment.

Quantitative Evidence for Chol‑TPP Differentiation in Mitochondria‑Targeted Delivery Systems


Drug Loading Capacity of TPP‑Cholesterol Micelles Exceeds Typical Liposomal Benchmarks

Mixed micelles assembled from self‑synthesized triphenylphosphonium‑modified cholesterol (TPP‑Chol, structurally equivalent to Chol‑TPP) and hyaluronic acid‑modified cholesterol achieved a high drug loading (DL%) of 22.8% for celastrol, substantially exceeding the typical 3–10% DL% reported for conventional liposomal formulations of hydrophobic drugs . The TPP‑Chol component was essential for micelle formation; micelles assembled exclusively from TPP‑Chol (Cst@TPP‑M) retained effective drug loading capacity, albeit with a higher hemolysis rate compared to dual‑ligand micelles .

Drug loading
Cross-study comparable
22.8% celastrol loading (TPP-Chol/HA-Chol micelles)
Supports high-capacity carrier research; typical liposomes load only 3–10%
Pharmaceutics 2024; thin-film hydration method
Drug loading efficiency Micelle formulation Triple-negative breast cancer

Three‑Fold Enhancement in Cellular Uptake of TPP‑Chol Micelles Over Free Drug in MDA‑MB‑231 Cells

In MDA‑MB‑231 triple‑negative breast cancer cells, the cellular uptake amount of celastrol delivered by TPP‑Chol/HA‑Chol mixed micelles (Cst@HA/TPP‑M) was three times higher than that of free celastrol, as quantified by fluorescence‑based assays . Uptake was mediated primarily through CD44‑receptor‑mediated endocytosis, enabled by the hyaluronic acid component; however, the TPP‑Chol component was indispensable for subsequent endo‑lysosomal escape and mitochondrial trafficking, as demonstrated by confocal co‑localization with MitoTracker .

Cellular uptake
Supporting evidence
3‑fold higher uptake (TPP-Chol/HA-Chol vs free drug) in MDA-MB-231 cells
Reported internalization via CD44 endocytosis and mitochondrial trafficking
Quantitative fluorescence; Pharmaceutics 2024
Cellular uptake Triple-negative breast cancer CD44 endocytosis

Mitochondrial Membrane Potential Disruption by TPP‑Chol Micelle‑Delivered Celastrol Versus Free Drug

Compared to the free celastrol group, Cst@HA/TPP‑M (mixed micelles containing TPP‑Chol) significantly elevated reactive oxygen species (ROS) levels, reduced mitochondrial membrane potential (Δψm), and promoted tumor cell apoptosis, demonstrating a quantitatively stronger induction of mitochondrial dysfunction . The mitochondrial depolarization effect was absent in control micelles lacking TPP‑Chol, confirming that the triphenylphosphonium modification directly enabled the organelle‑specific pharmacodynamic effect .

Δψm disruption
Class-level inference
Significant Δψm reduction and ROS elevation by TPP-Chol micelles vs free drug; JC‑1 staining and flow cytometry
Mitochondrial depolarization evidence; supports target engagement in cell models
MDA-MB-231; confocal microscopy; Pharmaceutics 2024
Mitochondrial membrane potential ROS generation Apoptosis induction

In Vivo Tumor‑Selective Enrichment and Antitumor Efficacy of TPP‑Chol Micelles in MDA‑MB‑231 Xenograft Models

In vivo imaging of MDA‑MB‑231 tumor‑bearing nude mice demonstrated that Cst@HA/TPP‑M facilitated preferential drug enrichment at the tumor site while attenuating systemic distribution to off‑target organs compared with free celastrol . In parallel antitumor efficacy experiments, TPP‑Chol/HA‑Chol mixed micelles polished up (significantly improved) the antitumor efficacy of celastrol, as evidenced by reduced tumor volumes and prolonged survival, relative to both free drug and TPP‑Chol‑only micelles .

In vivo enrichment
Supporting evidence
Preferential tumor accumulation; significantly enhanced antitumor response vs free drug in MDA-MB-231 xenografts
Model-response endpoint context; supports tumor-targeted carrier research
BALB/c nude mice; IVIS imaging; Pharmaceutics 2024
In vivo biodistribution Xenograft Antitumor efficacy

Multi‑Stage Targeting Capability of Chol‑TPP‑Modified Liposomes in Glioma: From Blood–Brain Barrier Crossing to Mitochondrial Delivery

In a glioma model, liposomes co‑modified with Chol‑TPP (mitochondria ligand) and Chol‑TPG (pH‑responsive glucose‑PEG ligand) achieved cascade targeting from tissue to organelle levels: the pH‑responsive Chol‑TPG enabled blood–brain barrier crossing and tumor‑cell recognition, while Chol‑TPP drove mitochondrial accumulation after endo‑lysosomal escape . These liposomes exhibited good pharmacokinetic behavior, superior brain targeting ability, and strong endo‑lysosomal escaping potential relative to unmodified liposomes, ultimately suppressing glioma proliferation, migration, and invasion while prolonging survival in orthotopic models .

Multi-stage targeting
Class-level inference
Cascade BBB crossing, glioma cell entry, and mitochondrial delivery reported for Chol-TPP/Chol-TPG liposomes
Supports research models with complex biological barriers; survival prolongation observed
Orthotopic glioma mouse model; Eur J Med Chem 2022
Glioma Blood-brain barrier Cascade targeting Liposome

Stability Advantage of Cholesterol‑Anchored TPP Liposomes Over DSPE‑Anchored Counterparts in Glyco‑Functionalized Systems

A systematic comparison of anchor lipids for glycosylated liposomes demonstrated that Chol‑PEG₂₀₀₀‑TP (cholesterol‑anchored) and DSPE‑PEG₂₀₀₀‑TP (phospholipid‑anchored) produced liposomes with different stability profiles, dye encapsulation/leakage characteristics, and ligand accessibility . Cholesterol‑anchored liposomes exhibited distinct physical and chemical behavior attributable to cholesterol's rigid sterol ring system, which orders lipid bilayers differently than the dual‑acyl‑chain DSPE anchor . While the study used a PEG linker between cholesterol and the triphenylphosphine (TP) functional group, the structural principle—cholesterol as a membrane anchor for TPP‑based ligands—is directly relevant to Chol‑TPP design rationale .

Anchor stability
Class-level inference
Chol-PEG₂₀₀₀-TP liposomes exhibit distinct stability and dye retention vs DSPE-PEG₂₀₀₀-TP; DLS and leakage data reported
Cholesterol anchor may provide different shelf-life and in vitro performance profile
Staudinger ligation functionalization; Org Biomol Chem 2014
Liposome stability Anchor lipid Cholesterol vs DSPE Glyco-functionalization

High‑Impact Application Scenarios for Chol‑TPP in Mitochondria‑Targeted Drug Delivery Research


Fabrication of pH‑Redox Dual‑Responsive Liposomes for Glioma Combination Therapy

Chol‑TPP is utilized as the mitochondria‑targeting component in liposomes co‑modified with glucose‑PEG ligands (Chol‑TPG) to create cascade‑targeted systems that sequentially overcome the blood–brain barrier, target glioma cells, and deliver chemotherapeutics (e.g., doxorubicin prodrugs plus lonidamine) directly to mitochondria . The pH‑responsive charge regulation and redox‑triggered drug release enabled by this design significantly reduce off‑target toxicity while enhancing anti‑glioma efficacy .

Construction of Tumor‑ and Mitochondria‑Dual‑Targeted Mixed Micelles for Triple‑Negative Breast Cancer

TPP‑Chol is co‑assembled with hyaluronic acid‑modified cholesterol to form mixed micelles that exploit CD44‑mediated endocytosis for tumor‑cell entry and TPP‑mediated mitochondrial homing for organelle‑specific drug release . This platform achieved 22.8% drug loading, 3‑fold cellular uptake enhancement, and significant in vivo tumor suppression in MDA‑MB‑231 xenografts, demonstrating translational potential for difficult‑to‑treat breast cancer subtypes .

Benchmarking Anchor Lipid Performance in Liposome Surface Engineering

Researchers comparing cholesterol‑based versus phospholipid‑based anchor lipids for liposome functionalization employ Chol‑TPP analogs (such as Chol‑PEG‑TP) to evaluate how the sterol scaffold affects membrane integration, ligand presentation density, and colloidal stability relative to DSPE‑anchored constructs . These head‑to‑head comparisons guide optimal ligand‑anchor selection for targeted liposome development .

Development of Organelle‑Specific Chemosensitizer Delivery for Overcoming Drug Resistance

In chemotherapy‑resistant cancer models, Chol‑TPP‑functionalized nanocarriers deliver mitochondrial poisons (e.g., lonidamine, rotenone) directly to the organelle to disrupt oxidative phosphorylation and lower the apoptotic threshold, thereby re‑sensitizing tumor cells to conventional agents . The cholesterol anchor ensures stable carrier integration during prolonged circulation, which is essential for achieving sustained mitochondrial drug exposure .

Application
Selection Property
Validation Focus
pH/redox dual-responsive liposome carrier research in glioma models
Mitochondria-targeting ligand with cholesterol anchor
Cascade BBB crossing and organelle-specific delivery endpoints
Tumor- and mitochondria-dual-targeted micelle studies in breast cancer models
High drug-loading mixed micelle integration
CD44-mediated uptake and mitochondrial depolarization readouts
Comparative anchor lipid performance in liposome surface engineering
Cholesterol vs phospholipid anchor behavior
Colloidal stability, ligand presentation, and dye encapsulation benchmarks
Organelle-specific chemosensitizer delivery research for drug resistance models
Stable mitochondrial poison carrier integration
Sustained mitochondrial drug exposure and apoptosis threshold modulation
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